molecular formula C14H17N3O4 B2902169 N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide CAS No. 1009669-20-8

N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide

Cat. No. B2902169
CAS RN: 1009669-20-8
M. Wt: 291.307
InChI Key: HICNGRLWKAHDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit certain enzymes, increase the concentration of acetylcholine in the brain, and induce cytotoxic effects on cancer cells. These effects can have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide in lab experiments is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. However, one of the limitations of using this compound is its cytotoxic effects on non-cancerous cells, which can limit its use in certain applications.

Future Directions

There are various future directions for the research on N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide, including its potential use as an anti-cancer agent and drug delivery system. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields, including neuroscience and neuropharmacology. Additionally, the development of new synthesis methods and modifications of the compound could lead to the discovery of new properties and potential applications.

Synthesis Methods

N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide can be synthesized through a multi-step process that involves the condensation of 4-nitrophenol with chloroacetyl chloride, followed by the reaction with 3-methyl-2-butanone and sodium cyanide. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential use as an anti-cancer agent due to its cytotoxic effects on cancer cells. In biochemistry, it has been investigated for its ability to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. In pharmacology, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-10(2)14(3,9-15)16-13(18)8-21-12-6-4-11(5-7-12)17(19)20/h4-7,10H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICNGRLWKAHDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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